REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[N:9]1[CH:13]=[CH:12][N:11]=[N:10]1.[C:14]([Cu])#[N:15]>CN1C(=O)CCC1>[F:8][C:5]1[CH:6]=[CH:7][C:2]([C:14]#[N:15])=[C:3]([N:9]2[CH:13]=[CH:12][N:11]=[N:10]2)[CH:4]=1
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Name
|
|
Quantity
|
0.603 g
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Type
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reactant
|
Smiles
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BrC1=C(C=C(C=C1)F)N1N=NC=C1
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Name
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CuCN
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Quantity
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0.245 g
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Type
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reactant
|
Smiles
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C(#N)[Cu]
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Name
|
|
Quantity
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15 mL
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Type
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solvent
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Smiles
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CN1CCCC1=O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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irradiation at 150° C. for 0.5 h
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Duration
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0.5 h
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Type
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FILTRATION
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Details
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The brown mixture was filtered over celite
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Type
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WASH
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Details
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washed with dimethylfomamide
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Type
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ADDITION
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Details
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This solution was treated with 10% aqueous NH4OH (28-30% solution)
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Type
|
EXTRACTION
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Details
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extracted with ethyl acetate
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Type
|
WASH
|
Details
|
The combined organic layers were successively washed with 10% aqueous NH4OH (28-30% solution), sat. NH4Cl aq., water, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
The resulting mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified with a Biotage system on silica gel with hexanes:ethyl acetate (7:3 to 6:4) gradient as the eluent
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C#N)C=C1)N1N=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.285 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |